molecular formula C14H21N3O2 B4544933 1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B4544933
M. Wt: 263.34 g/mol
InChI Key: DVUVQCGYXXPXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" is part of a class of substances that have been synthesized for various purposes, including biological evaluations. This particular chemical structure is of interest due to its potential application in various fields of research, excluding its drug use and dosage information.

Synthesis Analysis

While the specific synthesis of "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" is not directly documented, related compounds have been synthesized through methods such as four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using catalysts like SO4^2−/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). These methodologies provide insights into the possible synthetic pathways that could be adapted for the compound .

Molecular Structure Analysis

The molecular structure analysis of related compounds has been carried out using techniques such as IR, 1H and 13C NMR, and mass spectrometry. These methods help in characterizing the structural aspects, including the arrangement of atoms and the presence of functional groups in the molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often include cyclization and halocyclization processes, leading to the formation of complex structures with potential biological activities (Zborovskii, Orysyk, Staninets, & Bon, 2011). These reactions are crucial for the modification and optimization of the compound’s properties for specific applications.

Physical Properties Analysis

The physical properties of "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" would include solubility, melting point, and stability. Although specific data on this compound is not provided, similar compounds’ analysis involves determining these properties to guide their practical applications and handling (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for forming derivatives, and chemical stability, are key aspects of research for piperazine derivatives. Studies often focus on the compound's ability to undergo specific reactions that could be harnessed for therapeutic or industrial applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-6-16-7-9-17(10-8-16)14(18)13-11(3)19-15-12(13)5-2/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUVQCGYXXPXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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